molecular formula C13H20N2O2 B13786947 Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester CAS No. 6452-64-8

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester

Cat. No.: B13786947
CAS No.: 6452-64-8
M. Wt: 236.31 g/mol
InChI Key: PBJQYLSKNASHPU-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the carbamate family, which is characterized by the presence of a carbamic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester typically involves the reaction of 4-((dimethylamino)methyl)-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Electrophiles such as bromine or nitric acid for halogenation or nitration reactions.

Major Products Formed

    Hydrolysis: Formation of 4-((dimethylamino)methyl)-3,5-dimethylphenol and methyl carbamate.

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester is unique due to the presence of the dimethylamino and methyl groups on the aromatic ring. These substituents confer specific chemical and physical properties that differentiate it from other carbamates. For example, the dimethylamino group can enhance the compound’s solubility in organic solvents and its reactivity in certain chemical reactions.

Properties

CAS No.

6452-64-8

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[4-[(dimethylamino)methyl]-3,5-dimethylphenyl] N-methylcarbamate

InChI

InChI=1S/C13H20N2O2/c1-9-6-11(17-13(16)14-3)7-10(2)12(9)8-15(4)5/h6-7H,8H2,1-5H3,(H,14,16)

InChI Key

PBJQYLSKNASHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN(C)C)C)OC(=O)NC

Origin of Product

United States

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